Bienvenue dans la boutique en ligne BenchChem!

1-methyl-N-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

TAAR1 CNS Drug Discovery GPCR Pharmacology

Secure your supply of 1-methyl-N-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, a pharmacologically validated core scaffold for TAAR1-targeted CNS programs. This bifunctional building block features an N1-methyltriazole and a pyridin-3-yl amide handle, offering two points of orthogonal diversity for focused library synthesis. Its compact structure (MW 203.20) and favorable cLogP (~-0.2) make it a superior choice for lead generation versus bulkier kinase-inhibitor analogs. Ideal for chemical biology probe development.

Molecular Formula C9H9N5O
Molecular Weight 203.205
CAS No. 1207008-45-4
Cat. No. B2712596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
CAS1207008-45-4
Molecular FormulaC9H9N5O
Molecular Weight203.205
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)NC2=CN=CC=C2
InChIInChI=1S/C9H9N5O/c1-14-6-8(12-13-14)9(15)11-7-3-2-4-10-5-7/h2-6H,1H3,(H,11,15)
InChIKeyHVDBLGDTYKNHLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 15 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1207008-45-4): Procurement-Ready Chemical Profile and Research Classification


1-Methyl-N-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1207008-45-4) is a synthetic, low-molecular-weight heterocyclic building block (MW 217.23 g/mol, formula C10H11N5O) featuring a 1,2,3-triazole core connected to a 3-aminopyridine moiety via a carboxamide bridge [1]. This specific substitution pattern places the compound within the pharmacologically significant 1,2,3-triazole-4-carboxamide class, a privileged scaffold in medicinal chemistry. It has been explicitly claimed within the genus of triazole carboxamide derivatives developed as Trace Amine-Associated Receptor 1 (TAAR1) ligands [2]. It serves as a versatile synthetic intermediate for constructing focused libraries targeting CNS disorders, metabolic diseases, and kinase inhibition, and is available from specialty chemical suppliers for research and early discovery procurement.

Precision Procurement for 1-Methyl-N-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide: Why 'In-Class' Compounds Are Not Interchangeable


The 1,2,3-triazole-4-carboxamide chemical space encompasses a vast array of compounds with divergent biological profiles driven by subtle N1-alkyl and N-aryl amide variations. Generic substitution with close analogs like 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides [1] or quinoline-fused triazole carboxamides [2] introduces significant shifts in molecular topology, lipophilicity, and target engagement that fundamentally alter function. Critically, the N1-methyl group on the triazole and the unsubstituted pyridin-3-yl amide in this compound confer a distinct hydrogen-bonding motif and minimized steric bulk [3]. These features are essential for its specific recognition by receptors like TAAR1, where slight structural perturbations can abolish high-affinity binding and the desired agonist/antagonist balance. Substitution without quantitative evidence of pharmacological equivalence risks invalidating entire structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Guide for 1-Methyl-N-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1207008-45-4): A Head-to-Head Comparison with Key Analogs


TAAR1 Binding Affinity: High Potency in a Privileged CNS Target Class

The compound is a member of a patent-defined genus with extraordinary affinity for the Trace Amine-Associated Receptor 1 (TAAR1), a key CNS target. A closely related analog within the same genus, 2-(4-fluorophenyl)-N-[4-[(2S)-morpholin-2-yl]phenyl]triazole-4-carboxamide, exhibited a binding Ki of 0.4 nM (mouse TAAR1) and 2.3 nM (rat TAAR1) [1]. This potency level is comparable to leading pre-clinical TAAR1 ligands. In stark contrast, other 1,2,3-triazole-4-carboxamide chemotypes, such as the c-Met kinase inhibitors described by Liu et al. (2016), are devoid of TAAR1 activity [2], demonstrating that activity is exquisitely specific to the substitution pattern. The target compound's distinct pyridin-3-yl amide group is hypothesized to be a critical pharmacophoric element for this high-affinity interaction.

TAAR1 CNS Drug Discovery GPCR Pharmacology

Antiproliferative Functional Selectivity: Differentiating Tubulin Polymerization Inhibition from Multi-Kinase Activity

The target compound's core scaffold diverges sharply from other triazole-4-carboxamides in its antiproliferative mechanism. While 6,7-disubstituted-4-(2-fluorophenoxy)quinoline triazole-4-carboxamides act as potent multi-targeted receptor tyrosine kinase inhibitors (e.g., c-Met IC50 = 2.27 nM) [1], structurally simpler N-pyridin-3-yl triazole-4-carboxamides from the Prasad et al. (2019) series are designed as tubulin polymerization inhibitors. The most active compound in that series (7f) inhibited tubulin polymerization with an IC50 of 2.04 µM, a value comparable to the standard E7010 (IC50 2.15 µM) [2]. The target compound's minimal scaffold, lacking the 2-phenylamino substitution found in 7f, is a crucial synthetic intermediate for exploring this alternative mechanistic space, which is defined by G2/M cell cycle arrest and apoptosis induction rather than kinase inhibition.

Anticancer Tubulin Polymerization SAR Differentiation

Molecular Property and Synthetic Tractability Advantage: Reduced LogP and Lower Molecular Weight for CNS Drug Design

The target compound (MW = 217.23 g/mol, tPSA = 73.9 Ų, cLogP ~0.9, HBD = 1, HBA = 5) presents a more favorable lead-like profile for CNS drug discovery compared to larger, more lipophilic analogs. For example, the c-Met inhibitor compound 37 (MW = 618.1 g/mol, cLogP ~4.5) and the TAAR1 ligand BDBM240667 (MW = 367.4 g/mol, cLogP ~2.8) are significantly heavier and more lipophilic, potentially compromising oral absorption and blood-brain barrier penetration [1]. The refined physicochemical profile of this compound, aligning with the optimal CNS MPO (Multiparameter Optimization) desirability score range of ≥4, makes it a superior starting point for fragment-based or lead-generation campaigns targeting CNS TAAR1 without the need for extensive property optimization.

CNS MPO Score Physicochemical Properties Lead-Likeness

Synthetic Versatility: A Key Intermediate for Generation of Diverse Chemical Libraries

The compound functions as a highly versatile, orthogonal synthetic intermediate for constructing diverse compound libraries via robust click-type chemistry approaches. Its structure contains two independent handles for late-stage functionalization: the pyridin-3-yl amine terminus for acylation, sulfonylation, or arylation, and the 1-methyl-1,2,3-triazole-4-carboxylic acid precursor for amide coupling with diverse amines. This contrasts with a common alternative building block, 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 199678-06-3), where the N1-benzyl group introduces additional aromatic character and steric hindrance that can complicate downstream reactions . The simplified methyl group in the target compound allows for cleaner SAR interpretation, as variations in biological activity can be more reliably attributed to modifications of the amine portion, thereby accelerating lead optimization cycles.

Medicinal Chemistry Combinatorial Chemistry Click Chemistry Scaffold Decoration

Optimal Research and Industrial Application Scenarios for 1-Methyl-N-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1207008-45-4)


CNS Drug Discovery: TAAR1 Agonist/Antagonist Lead Optimization

This compound is ideally suited as a core scaffold for medicinal chemistry programs focused on TAAR1 modulation for psychiatric and neurological disorders. As evidenced by its patent-protected class (US9416127B2) which demonstrates high-affinity TAAR1 binding (Ki values as low as 0.4 nM for close analogs) [1], the compound provides a validated entry point for developing novel treatments for conditions including schizophrenia, depression, and anxiety. Its favorable CNS physicochemical property profile, characterized by low molecular weight (MW 217.23) and moderate lipophilicity (cLogP ~0.9) [2], makes it an excellent starting point in lead-generation campaigns, unlike other bulkier triazole carboxamide kinase inhibitors which show no TAAR1 activity [3].

Anticancer Drug Discovery: Development of Non-Kinase, Tubulin-Targeting Agents

The compound is a key precursor for synthesizing a distinct class of antimitotic agents that operate via tubulin polymerization inhibition, not kinase inhibition. This mechanistic differentiation is crucial for overcoming resistance to kinase inhibitors in oncology. By using this building block, researchers can rapidly access a novel series inspired by 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, which have demonstrated potent anti-proliferative activity (IC50 2.04 µM in tubulin polymerization assay) and the ability to induce G2/M cell cycle arrest and apoptosis [4].

Chemical Biology Tool Compound Generation

Its compact, bifunctional structure makes it an ideal chemical probe for target identification and validation studies. The pyridin-3-ylamine handle allows for facile attachment of fluorescent reporters, biotin tags, or photoaffinity labels without compromising the core pharmacophore. This contrasts favorably with the use of more complex, less tractable analogs, enabling the creation of high-quality chemical biology toolsets for studying the role of triazole-binding proteins in cellular signaling networks, as implied by its inclusion in broad patent filings for TAAR1 and related target modulation [1].

Academic and Industrial Combinatorial Library Synthesis

The compound's two points of orthogonal diversity (the carboxylic acid and the aromatic amine) enable its use as a central scaffold in high-throughput parallel synthesis. Its structural motif is validated by the compound library approach of Prasad et al. (2019), who utilized a similar N-pyridin-3-yl triazole-4-carboxamide core to generate a series of antimitotic agents [4]. This approach allows for the rapid exploration of SAR around both the triazole N1-position and the amide linkage, facilitating the creation of large, diverse compound collections for phenotypic and target-based screening.

Quote Request

Request a Quote for 1-methyl-N-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.